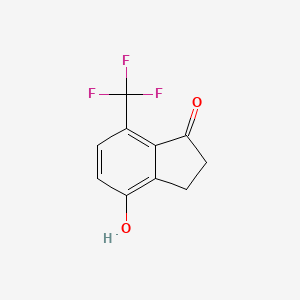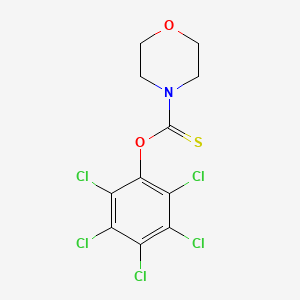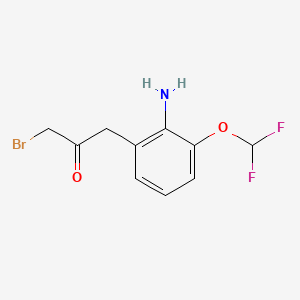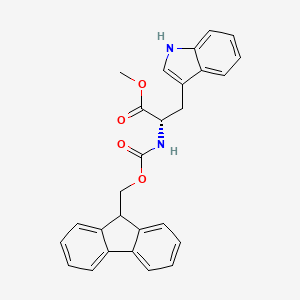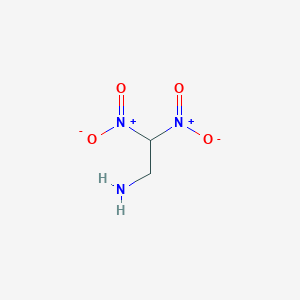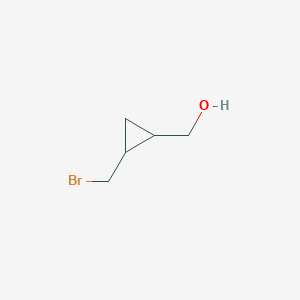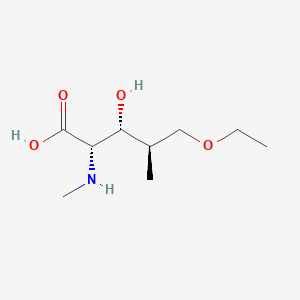
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of (2R,4E)-2-methyl-4-hexenal with tert-butyl isocyanoacetate, followed by hydrolysis and subsequent transformations to obtain the target compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography. The use of advanced techniques and equipment is essential to achieve efficient production on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its unique stereochemistry allows for selective binding to target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4R)-4,5-dihydroxy isoleucine
- (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid
Uniqueness
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and industrial applications .
Eigenschaften
Molekularformel |
C9H19NO4 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C9H19NO4/c1-4-14-5-6(2)8(11)7(10-3)9(12)13/h6-8,10-11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
BELRGBINTSKBGB-GJMOJQLCSA-N |
Isomerische SMILES |
CCOC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
Kanonische SMILES |
CCOCC(C)C(C(C(=O)O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


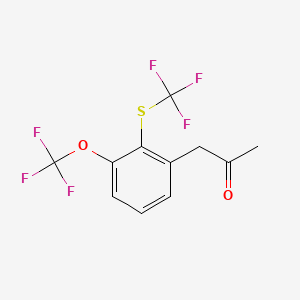
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
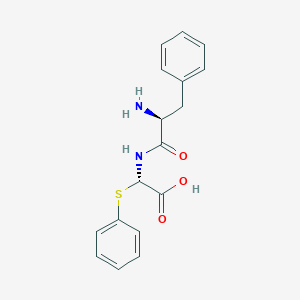

![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
